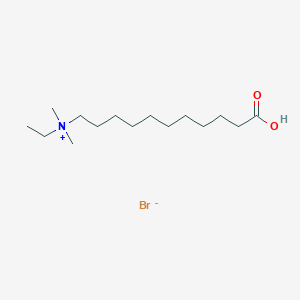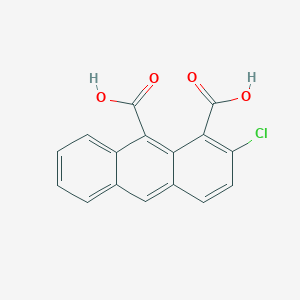![molecular formula C21H20N2O4 B14270069 4-{2-[4-(3-Amino-4-nitrophenoxy)phenyl]propan-2-yl}phenol CAS No. 137946-73-7](/img/structure/B14270069.png)
4-{2-[4-(3-Amino-4-nitrophenoxy)phenyl]propan-2-yl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{2-[4-(3-Amino-4-nitrophenoxy)phenyl]propan-2-yl}phenol is an organic compound that features a complex aromatic structure This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-(3-Amino-4-nitrophenoxy)phenyl]propan-2-yl}phenol typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of a phenol derivative, followed by a series of substitution reactions to introduce the amino group and other substituents. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
4-{2-[4-(3-Amino-4-nitrophenoxy)phenyl]propan-2-yl}phenol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the nitro group can produce aniline derivatives.
Applications De Recherche Scientifique
4-{2-[4-(3-Amino-4-nitrophenoxy)phenyl]propan-2-yl}phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a pharmaceutical agent.
Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 4-{2-[4-(3-Amino-4-nitrophenoxy)phenyl]propan-2-yl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, potentially inhibiting or activating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(3-Amino-2-chloro-4-nitrophenoxy)phenol
- 4-(3-Amino-4-nitrophenoxy)phenol
- 4-(3-Amino-4-nitrophenoxy)benzene
Uniqueness
4-{2-[4-(3-Amino-4-nitrophenoxy)phenyl]propan-2-yl}phenol is unique due to its specific arrangement of functional groups and the presence of both amino and nitro groups on the aromatic rings
Propriétés
Numéro CAS |
137946-73-7 |
|---|---|
Formule moléculaire |
C21H20N2O4 |
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
4-[2-[4-(3-amino-4-nitrophenoxy)phenyl]propan-2-yl]phenol |
InChI |
InChI=1S/C21H20N2O4/c1-21(2,14-3-7-16(24)8-4-14)15-5-9-17(10-6-15)27-18-11-12-20(23(25)26)19(22)13-18/h3-13,24H,22H2,1-2H3 |
Clé InChI |
AYGRRZKUZNHSHF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OC3=CC(=C(C=C3)[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


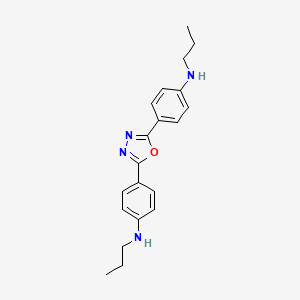
![2-[(Undecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane](/img/structure/B14269990.png)
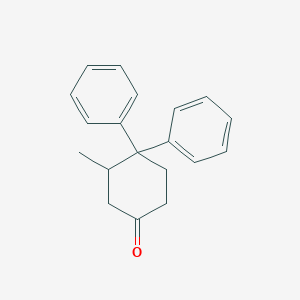
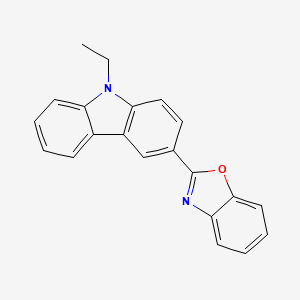
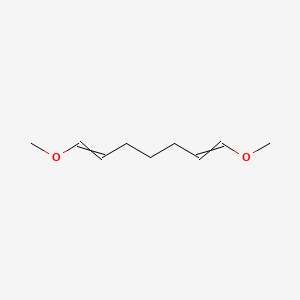
![2,5-bis[5-(5-ethylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14270006.png)

![N-[(Benzylideneamino)methyl]-N-methylaniline](/img/structure/B14270030.png)
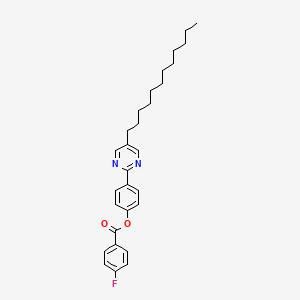
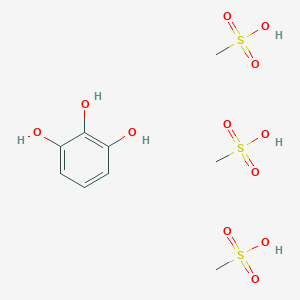
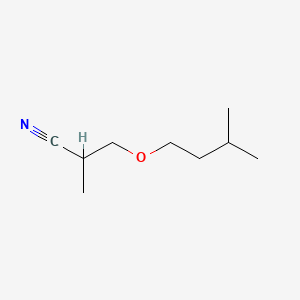
![2-{4-[(2-Ethoxyethyl)(prop-2-en-1-yl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14270059.png)
